2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid
Description
This compound features a benzoic acid backbone substituted with a hydrazine carbonyl group linked to a 2,4-difluorophenyl moiety. Its molecular formula is C₁₄H₁₀F₂N₂O₃ (molecular weight: ~316.25 g/mol). Current research applications are speculative but may include pharmaceutical intermediates or enzyme inhibitors, inferred from analogs like 2,4-difluorophenylacetic acid (Sitagliptin impurity) .
Properties
IUPAC Name |
2-[(2,4-difluoroanilino)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTITDWHGXJGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168518 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-51-9 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid typically involves the reaction of 2,4-difluoroaniline with a suitable hydrazine derivative under controlled conditions. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the difluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine derivatives followed by carboxylation. The compound features a hydrazine moiety that is known for its reactivity and ability to form stable complexes with various metal ions, enhancing its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds with hydrazine functionalities exhibit significant anticancer activity. For instance, the hydrazine derivative has been studied for its ability to inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells through the disruption of DNA synthesis and repair mechanisms.
- Case Study : In preclinical trials, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that similar hydrazine derivatives exhibit activity against various bacterial strains and fungi.
- Case Study : A series of tests revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes .
Drug Development
The unique structural characteristics of this compound make it a candidate for further development into novel pharmaceuticals. Its ability to target specific biological pathways could lead to the formulation of drugs that are more effective with fewer side effects.
- Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. For example, combining it with established chemotherapeutics may improve overall treatment outcomes for patients with resistant tumors .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid exerts its effects involves interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the hydrazino carbonyl group can participate in hydrogen bonding and other interactions that modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,4-Difluorophenylacetic Acid
- Structure : C₈H₆F₂O₂ (MW: 172.13 g/mol), featuring a 2,4-difluorophenyl group and acetic acid side chain.
- Key Differences: Lacks the hydrazino carbonyl and benzoic acid core of the target compound.
- Properties : The acetic acid group increases hydrophilicity compared to the bulkier benzoic acid-hydrazine structure. Used as a synthetic intermediate (e.g., Sitagliptin impurity) .
- Implications : Fluorine substitution improves metabolic stability, a trait likely shared with the target compound.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: C₉H₈O₄ (MW: 180.16 g/mol), with a 3,4-dihydroxyphenyl group and propenoic acid chain.
- Key Differences: Contains phenolic hydroxyls instead of fluorine substituents and lacks hydrazine functionality.
- Properties : Antioxidant activity due to dihydroxyphenyl groups; used in supplements and cosmetics. The target compound’s fluorine atoms may reduce oxidative metabolism compared to caffeic acid .
2-Furancarboxylic Acid, 3,4-Diphenyl-2-(3-fluoro-4-hydroxybenzoyl)hydrazide
- Structure : C₂₄H₁₇FN₂O₄ (MW: 416.40 g/mol), featuring a furan core and hydrazide-linked fluorobenzoyl group.
- Key Differences: Furan vs. benzene backbone; hydrazide vs. hydrazino group.
- Properties : Hydrazide groups are common in antimicrobial agents. The target compound’s benzoic acid may enhance solubility over the lipophilic furan derivative .
Cyclopropanecarboxylic Acid Derivatives (e.g., Cyclanilide)
- Structure: Contains a cyclopropane ring and chlorophenyl groups (e.g., 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid).
- Key Differences : Chlorine vs. fluorine substituents; cyclopropane ring vs. benzene.
- Properties: Chlorine’s larger atomic radius may reduce electronegativity compared to fluorine, affecting receptor interactions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing Effects : Fluorine substituents (target compound, 2,4-difluorophenylacetic acid) enhance stability and binding precision compared to chlorine or hydroxyl groups .
- Hydrazine Functionality: The hydrazino group in the target compound may confer metal-chelating or nucleophilic reactivity, useful in catalysis or drug design, contrasting with hydrazides’ antimicrobial roles .
- Solubility and Bioavailability : The benzoic acid moiety likely improves aqueous solubility over furan or cyclopropane derivatives, critical for pharmacokinetics .
Biological Activity
The compound 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiproliferative, and other therapeutic effects.
Chemical Structure and Synthesis
The compound features a hydrazine moiety attached to a benzenecarboxylic acid framework, with a difluorophenyl substituent. The synthesis of such compounds typically involves the reaction of hydrazines with carboxylic acids or their derivatives under controlled conditions to yield the desired hydrazone structure.
Antimicrobial Activity
Research has indicated that similar hydrazone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various hydrazide-hydrazones against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 3.91 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 18 | MRSA | 3.91 |
| Compound 21 | LN-229 (cancer cell line) | 0.77 |
Antiproliferative Activity
In vitro studies have shown that hydrazone derivatives can inhibit cancer cell proliferation. For example, the compound with a nitrophenyl substituent demonstrated an IC50 value of 0.77 µM against LN-229 cells, indicating potent antiproliferative activity . The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 | 0.77 |
| HepG2 | Not specified |
| H1563 | Not specified |
The biological activity of these compounds is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. For instance, studies suggest that these compounds may inhibit key kinases involved in signaling pathways that regulate tumor growth and inflammation .
Case Studies
- Antibacterial Efficacy : A series of naphthalene-chalcone derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives showed remarkable activity against MRSA, with MIC values significantly lower than those of established antibiotics .
- Anticancer Properties : In another study focusing on various hydrazone derivatives, it was found that compounds selectively inhibited the growth of human cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Characterization Method | Key Spectral Data |
|---|---|---|
| 2,4-Difluorophenylhydrazine | ¹H NMR (DMSO-d₆) | δ 7.8–8.2 (NH), δ 6.9–7.3 (Ar–F) |
| Phthalic anhydride derivative | FT-IR | 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C–N) |
Q. Table 2: Computational Parameters for ECPs
| Atom | ECP Basis Set | Relativistic Corrections Included? |
|---|---|---|
| F | LANL2DZ | Yes (Mass-velocity, Darwin) |
| C, H | 6-311++G(d,p) | No |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
